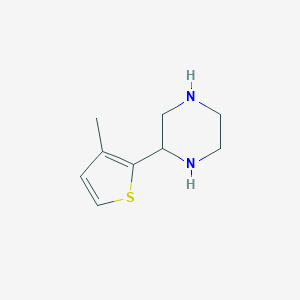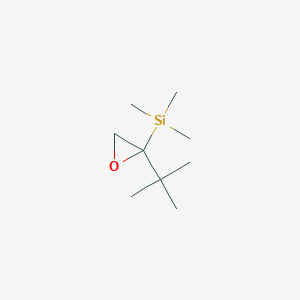
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as tert-Butyldimethylsilyloxirane and is widely used in organic synthesis and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is not well understood. However, it is believed to act as an electrophilic oxygen source in various chemical reactions. It is also believed to act as a chiral auxiliary in asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various advantages and limitations for lab experiments. One of the main advantages is its high reactivity in various chemical reactions. It is also easily synthesized and readily available. However, one of the main limitations is its high cost and the requirement for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are various future directions for the research and development of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl-. One of the main directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the synthesis of new natural products and pharmaceuticals. The use of Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a chiral auxiliary in asymmetric synthesis is also an area of future research. Additionally, the investigation of its potential applications in catalysis and materials science is an exciting area of future research.
Conclusion:
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- is a chemical compound that has various scientific research applications. It is widely used in organic synthesis and has potential applications in the synthesis of new natural products and pharmaceuticals. Its mechanism of action and biochemical and physiological effects are not well understood. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health. Its advantages and limitations for lab experiments have been discussed, and various future directions for research and development have been identified.
Métodos De Síntesis
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl chloroacetate with lithium diisopropylamide (LDA) followed by the reaction with trimethylsilyl chloride. The reaction yields Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- as a colorless liquid.
Aplicaciones Científicas De Investigación
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has various scientific research applications. It is widely used in organic synthesis as a reagent in various chemical reactions. It is also used in the synthesis of various natural products and pharmaceuticals. Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
114693-78-6 |
|---|---|
Nombre del producto |
Oxirane, 2-(1,1-dimethylethyl)-2-trimethylsilyl- |
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
(2-tert-butyloxiran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2,3)9(7-10-9)11(4,5)6/h7H2,1-6H3 |
Clave InChI |
OHTNQZPJGPVPAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1(CO1)[Si](C)(C)C |
SMILES canónico |
CC(C)(C)C1(CO1)[Si](C)(C)C |
Sinónimos |
trimethyl-(2-tert-butyloxiran-2-yl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



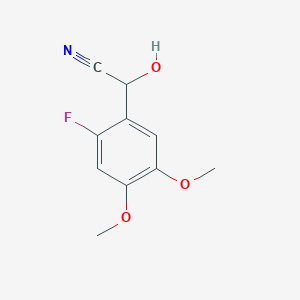
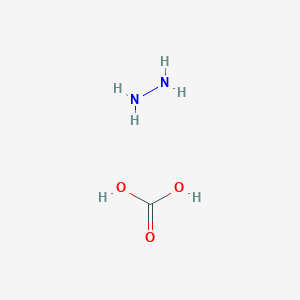
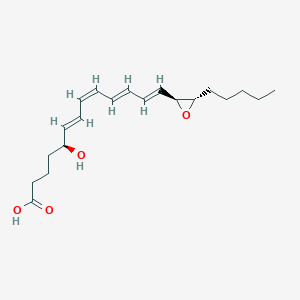
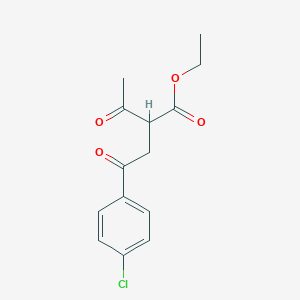
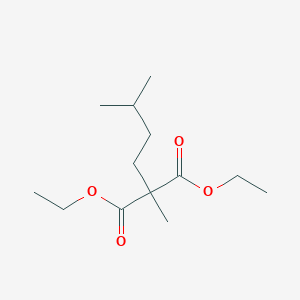
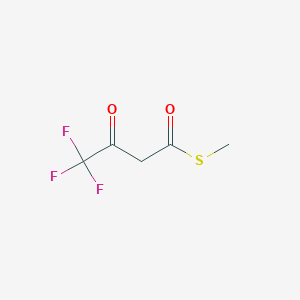
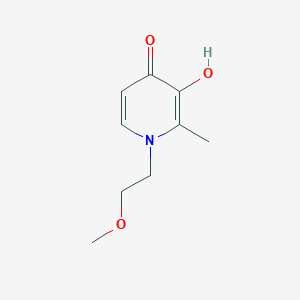
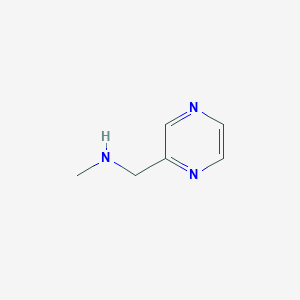
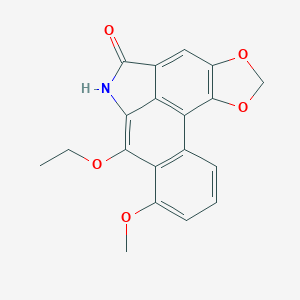
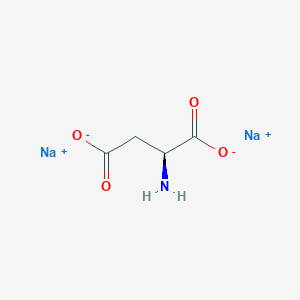
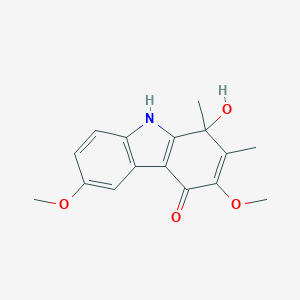
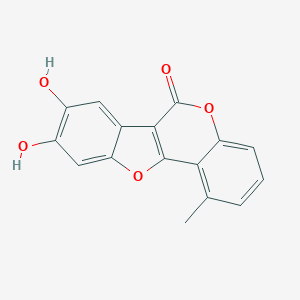
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
